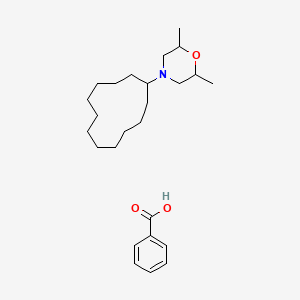
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used in the design of drugs due to their biological activity . The trifluoromethyl group is notable for its influence on the pharmacokinetic properties of compounds, enhancing their metabolic stability and bioavailability .
Métodos De Preparación
Análisis De Reacciones Químicas
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol
Aplicaciones Científicas De Investigación
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials
Mecanismo De Acción
The mechanism of action of Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind effectively to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, while the trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparación Con Compuestos Similares
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like Donepezil, which also contain a benzyl-piperidine group, are used as cholinesterase inhibitors.
Trifluoromethyl Compounds: Compounds such as Fluoxetine contain trifluoromethyl groups and are known for their enhanced pharmacokinetic properties.
Uniqueness: The combination of the piperidine ring, benzyl group, and trifluoromethyl group in this compound provides a unique set of properties, making it a valuable compound for various applications
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
benzyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-8-4-5-9-19-13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2 |
Clave InChI |
FCGKOTIDFDUPTK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)

![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)






